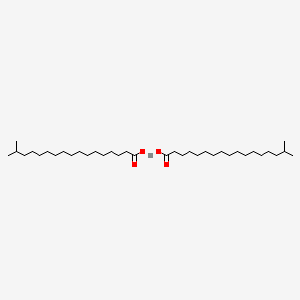
Lead(2+) isooctadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead(2+) isooctadecanoate, also known as lead(2+) isooctadecanoic acid salt, is a chemical compound with the molecular formula C36H70O4Pb. It is a lead salt of isooctadecanoic acid, which is a branched-chain fatty acid. This compound is known for its applications in various industrial processes and scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Lead(2+) isooctadecanoate can be synthesized through a reaction between lead(2+) oxide and isooctadecanoic acid. The reaction typically occurs in an organic solvent under controlled temperature conditions. The general reaction is as follows:
PbO+2C18H36O2→Pb(C18H35O2)2+H2O
In this reaction, lead(2+) oxide reacts with isooctadecanoic acid to form this compound and water.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of industrial reactors, precise temperature control, and purification steps to ensure the quality and purity of the final product. The compound is then typically dried and packaged for distribution.
化学反応の分析
Types of Reactions
Lead(2+) isooctadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions can convert this compound to lead metal or other lower oxidation state lead compounds.
Substitution: The lead ion in this compound can be substituted by other metal ions in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used. These reactions often require elevated temperatures.
Substitution: Metal salts like sodium chloride or potassium nitrate can facilitate substitution reactions.
Major Products Formed
Oxidation: Lead oxides and various organic by-products.
Reduction: Lead metal or lower oxidation state lead compounds.
Substitution: New metal isooctadecanoates and lead salts.
科学的研究の応用
Lead(2+) isooctadecanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its effects on biological systems, particularly in toxicology research.
Medicine: Research into its potential therapeutic applications and its effects on human health.
Industry: Used in the production of lubricants, stabilizers, and other industrial products.
作用機序
The mechanism of action of lead(2+) isooctadecanoate involves its interaction with cellular components. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, cellular damage, and interference with metabolic pathways. The compound’s effects are primarily due to the toxicity of lead ions, which can cause significant biological damage.
類似化合物との比較
Similar Compounds
Lead(2+) stearate: Another lead salt of a fatty acid, used in similar applications.
Lead(2+) palmitate: Similar in structure and function, used in industrial processes.
Lead(2+) oleate: Known for its use in lubricants and stabilizers.
Uniqueness
Lead(2+) isooctadecanoate is unique due to its branched-chain structure, which can impart different physical and chemical properties compared to its straight-chain counterparts. This can affect its solubility, reactivity, and applications in various fields.
特性
CAS番号 |
70727-02-5 |
|---|---|
分子式 |
C36H70O4Pb |
分子量 |
774 g/mol |
IUPAC名 |
lead(2+);16-methylheptadecanoate |
InChI |
InChI=1S/2C18H36O2.Pb/c2*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;/h2*17H,3-16H2,1-2H3,(H,19,20);/q;;+2/p-2 |
InChIキー |
JMEUJGVDDDDEAT-UHFFFAOYSA-L |
正規SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


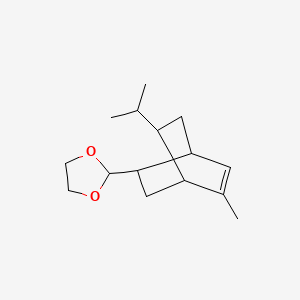

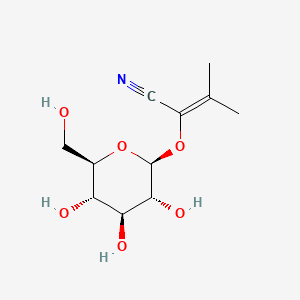
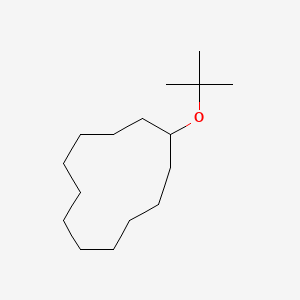


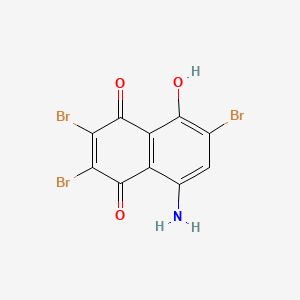
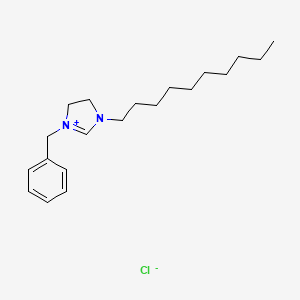
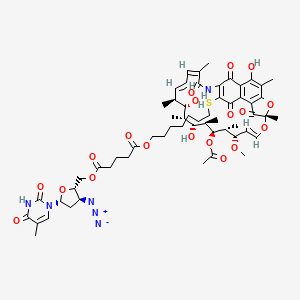

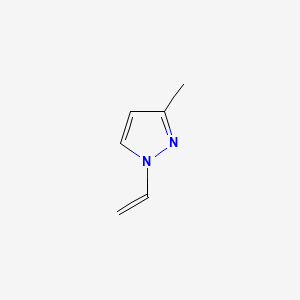
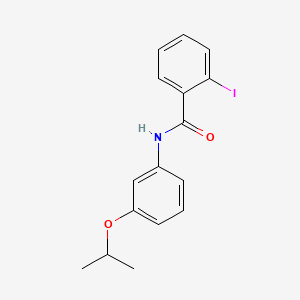
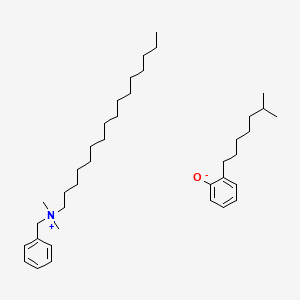
![N,N-Bis[[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]methyl]stearamide](/img/structure/B12674997.png)
